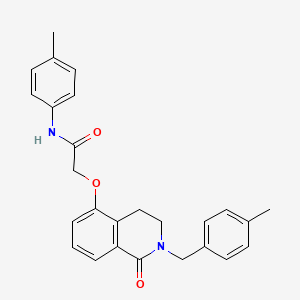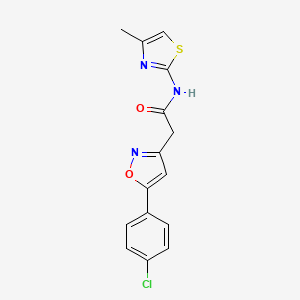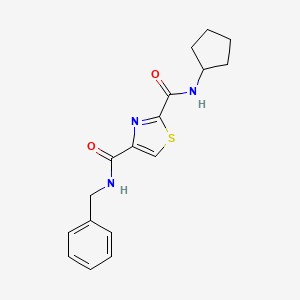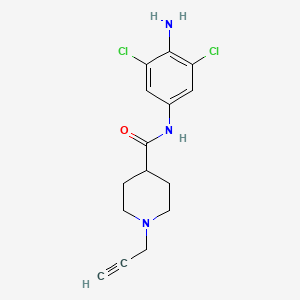
1-(5-chloro-2-pyridinyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine
Descripción general
Descripción
The compound “1-(5-chloro-2-pyridinyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-(5-chloro-2-pyridinyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine” is complex, with multiple rings and functional groups. The molecule contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, which is a basic heterocyclic organic compound .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- Novel compounds similar to "1-(5-chloro-2-pyridinyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine" have been synthesized for various applications. For instance, Yang Yun-shang (2010) developed novel carboxamide compounds through a series of chemical reactions including cyclization and amidation (Yang Yun-shang, 2010).
- Niu Wen-bo (2011) focused on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for a new insecticide, showcasing the compound's relevance in agricultural chemistry (Niu Wen-bo, 2011).
Structural Analysis
- Amarasekara et al. (2009) explored the tautomerism of Schiff base derivatives, contributing to the understanding of the structural dynamics of pyrazolone compounds (Amarasekara et al., 2009).
Biological Activities
- Titi et al. (2020) characterized pyrazole derivatives and identified potential antitumor, antifungal, and antibacterial pharmacophore sites, indicating the biomedical significance of these compounds (Titi et al., 2020).
- Koyioni et al. (2014) investigated the reaction of pyrazol-5-amines with Appel salt, leading to products with potential pharmacological applications (Koyioni et al., 2014).
Chemical Reactions and Synthesis Methods
- Sakya and Rast (2003) demonstrated nucleophilic substitution reactions to synthesize alkyl amino and thioether pyrazoles, highlighting the versatility of pyrazole chemistry (Sakya & Rast, 2003).
- Gunasekaran et al. (2014) developed a domino reaction for synthesizing pyrazolo[3,4-b]pyridines, showcasing the compound's potential in synthesizing complex molecular structures (Gunasekaran et al., 2014).
Direcciones Futuras
The future research directions for “1-(5-chloro-2-pyridinyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine” could include further studies on its synthesis, properties, and potential applications. This could involve exploring its reactivity with other compounds, studying its physical and chemical properties in more detail, and investigating potential uses in fields such as medicine or materials science .
Mecanismo De Acción
Target of Action
Similar compounds like zopiclone have been found to bind selectively to the brain alpha subunit of the gaba a omega-1 receptor .
Mode of Action
It can be inferred from similar compounds that it might exert its action by binding on the benzodiazepine receptor complex and modulation of the gaba b z receptor chloride channel macromolecular complex .
Propiedades
IUPAC Name |
2-(5-chloropyridin-2-yl)-4-methyl-3,4-dihydropyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-6-5-14(13-9(6)11)8-3-2-7(10)4-12-8/h2-4,6H,5H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCDULJMOFQRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(N=C1N)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3003689.png)
![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B3003691.png)

![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)



![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)

![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3003709.png)
![dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate](/img/structure/B3003711.png)